

Predicting the NMR Spectrum of 3-Isobutylaniline

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Compound Focus: 3-Isobutylaniline

CAS No.: 131826-11-4

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The structure of **3-Isobutylaniline** consists of an aniline ring (a benzene ring with an -NH₂ group) substituted at the *meta* position with an isobutyl group (-CH₂CH(CH₃)₂).

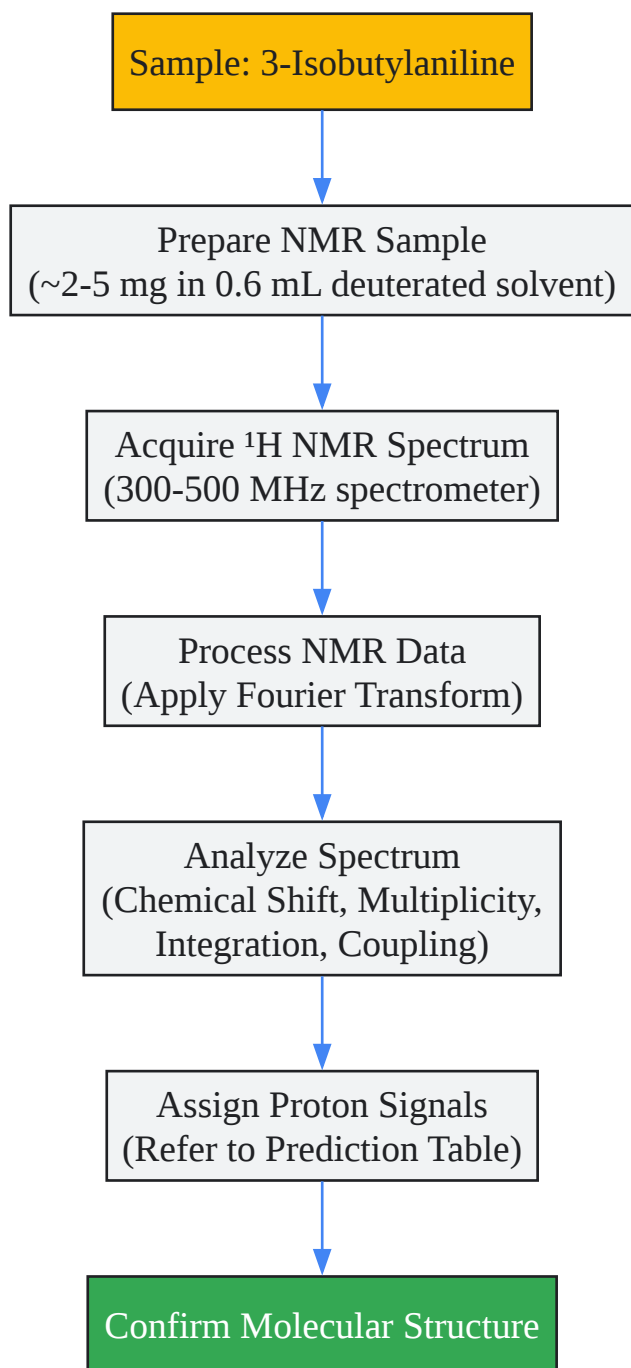
The table below provides a predicted breakdown of the ¹H NMR signals [1] [2].

Table 1: Predicted ¹H NMR Data for 3-Isobutylaniline

Proton Environment	Expected δ (ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
Aromatic H2	~6.5	Doublet	1H	$J = 6-10$ [1]
Aromatic H4	~6.4	Doublet of Doublets	1H	$J_1 = 6-10, J_2 = 1-3$ [1]
Aromatic H5	~7.0	Doublet	1H	$J = 6-10$ [1]
Aromatic H6	~6.6	Doublet of Doublets	1H	$J_1 = 6-10, J_2 = 1-3$ [1]
-NH₂	~3.5	Broad Singlet	2H	-
Benzylic -CH₂-	~2.4	Doublet	2H	$J = 6-8$ [1]

Proton Environment	Expected δ (ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
-CH(-) of iBu	~2.0	Nonet	1H	$J = 6-8$ [1]
-CH ₃	~0.9	Doublet	6H	$J = 6-8$ [1]

The workflow for obtaining and interpreting the NMR spectrum can be summarized as follows:



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Experimental workflow for NMR analysis

Key Experimental Protocols

For researchers needing to obtain or verify the spectrum, here are the standard methodologies.

Sample Preparation

- **Solvent:** Use a deuterated solvent such as **Chloroform-d (CDCl₃)** or **Dimethyl sulfoxide-d₆ (DMSO-d₆)**. DMSO-d₆ may better resolve the amine protons (-NH₂).
- **Concentration:** Dissolve **~2-5 mg** of the compound in **~0.6 mL** of the deuterated solvent [2].
- **Tube:** Use a standard **5 mm NMR tube**. Ensure the sample is free of particulate matter to avoid line broadening.

Data Acquisition

- **Instrument:** A **300, 400, or 500 MHz NMR spectrometer** is standard.
- **Procedure:**
 - **Lock and Shim:** Engage the magnet lock on the deuterium signal of the solvent and shim the magnet to achieve a homogeneous field.
 - **Tune and Probe:** Calibrate the pulse lengths for the proton channel.
 - **Acquire Spectrum:** Use a standard one-pulse sequence. A relaxation delay (d1) of **1-2 seconds** and an acquisition time of **2-4 seconds** are typical.
 - **Number of Scans:** For a sample of this size, **16-32 scans** should provide a good signal-to-noise ratio.

Data Processing

- **Fourier Transform:** Apply the FT to the acquired Free Induction Decay (FID) to convert it from the time domain to the frequency domain (ppm) spectrum [2].
- **Phasing and Baseline Correction:** Manually or automatically phase the spectrum for pure absorption-mode peaks and apply a baseline correction.
- **Referencing:** Calibrate the spectrum by setting the residual solvent peak (e.g., 7.26 ppm for CHCl₃ in CDCl₃) or by adding an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

Advanced & Computational Methods

For definitive confirmation, especially in complex cases, advanced techniques are recommended.

Computational NMR Prediction

You can calculate the NMR shielding tensors and chemical shifts using quantum mechanical software like **Gaussian** [3].

- **Method:** Use the **GIAO (Gauge-Independent Atomic Orbital)** method for accurate results.
- **Workflow:**
 - **Geometry Optimization:** First, optimize the molecular structure at a high level of theory (e.g., **B3LYP/6-311+G(d,p)**).
 - **NMR Calculation:** Calculate the NMR shielding tensors for the optimized structure.
 - **Referencing:** Convert the computed shielding values to chemical shifts (δ in ppm) by subtracting them from the computed shielding value of a reference compound like **Tetramethylsilane (TMS)** [3].
- **Scaling:** For higher accuracy, use linear regression scaling factors from databases like the **CHESHIRE CCAT** to correct for systematic errors in the computational method [3].

Supplementary 2D NMR Experiments

To unambiguously assign all signals, particularly in the crowded aromatic region, these 2D experiments are invaluable:

- **^1H - ^1H COSY (Correlation Spectroscopy):** Identifies protons that are coupled to each other (through ^2J and ^3J couplings). This would confirm the connectivity within the isobutyl chain and show couplings between aromatic protons [4].
- **HSQC (Heteronuclear Single Quantum Coherence):** Correlates hydrogen atoms directly bonded to carbon atoms (^1JCH). This separates the aliphatic (CH_2 , CH) from the aromatic (CH) and quaternary carbon signals [4].
- **HMBC (Heteronuclear Multiple Bond Correlation):** Correlates hydrogens to carbons over longer ranges (^2JCH and ^3JCH). This is crucial for linking the isobutyl group to the aromatic ring and for assigning the quaternary carbons [4].

Key Takeaways for Researchers

- The provided **^1H NMR prediction table** serves as a robust guide for assigning the spectrum of **3-Isobutylaniline**. The aromatic region will show a characteristic *meta*-substituted pattern.
- The **$-\text{NH}_2$ protons** are a key identifier and their chemical shift can be solvent-dependent.
- For definitive structural confirmation in drug development, coupling the experimental data with **computational predictions** and **2D NMR experiments** like COSY and HMBC is considered the gold standard.

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